molecular formula C15H16N2O5 B7856908 5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B7856908
M. Wt: 304.30 g/mol
InChI Key: DJWPSAWJPUZTIV-RQZCQDPDSA-N
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Description

5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a hydroxyiminoethyl-substituted phenylamino group at the methylidene position. Meldrum’s acid derivatives are widely studied for their versatility in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and materials science applications .

Properties

IUPAC Name

5-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]anilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-9(17-20)10-4-6-11(7-5-10)16-8-12-13(18)21-15(2,3)22-14(12)19/h4-8,16,20H,1-3H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWPSAWJPUZTIV-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione , commonly referred to as a derivative of dioxane, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity studies, and molecular docking insights.

  • Chemical Formula : C15H16N2O5
  • Molecular Weight : 304.3 g/mol
  • CAS Number : 946386-96-5
  • Density : 1.29±0.1 g/cm³ at 20 °C
  • Boiling Point : 549.2±50.0 °C
  • Melting Point : Not available

Structural Representation

The compound's structure features a dioxane ring and hydroxyimino group, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer cells.

Case Study: Cytotoxicity Evaluation

A study assessed the compound's efficacy on the MCF-7 breast cancer cell line, revealing an IC50 value of 3.87 μM , indicating significant antiproliferative activity. This was further supported by its inhibitory effects on epidermal growth factor receptor (EGFR) and HER2 with IC50 values of 4.87 μM and 6.23 μM, respectively .

Molecular Docking Insights

Molecular docking studies suggest that the compound interacts effectively with key targets involved in cancer proliferation pathways. The binding affinities indicate a strong interaction with EGFR and other related kinases, which could be pivotal in the development of targeted therapies.

Comparative Activity Table

CompoundCell LineIC50 (μM)Target
This compoundMCF-73.87EGFR/HER2
Reference Compound (Erlotinib)MCF-70.18EGFR
Other DerivativeHeLa2.70EGFR

Synthesis Methods

The synthesis of the compound involves a multi-step process starting with the reaction of hydroxyimino derivatives with appropriate phenyl amines under controlled conditions to yield the desired dioxane structure .

General Synthesis Procedure

  • Reagents Preparation :
    • Mix 2-hydroxy-5-methyl-benzaldehyde with a solution of 1-(4-aminophenyl)-ethanone oxime.
    • Stir the mixture at elevated temperatures (around 328 K) for several hours.
  • Isolation :
    • Filter the reaction mixture and evaporate solvents under vacuum.
    • Crystallize from a chloroform/ethanol mixture to obtain pure product.
  • Characterization :
    • Use elemental analysis and spectroscopic techniques (NMR, IR) to confirm structure.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities that have been explored in several studies:

Anticancer Activity

Research has indicated that derivatives of dioxane compounds can exhibit anticancer properties. For instance, studies have shown that compounds similar to 5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antioxidant Properties

The presence of the hydroxyimino group contributes to the antioxidant potential of the compound. A study highlighted that compounds with similar structures can scavenge free radicals effectively, which is crucial for developing therapeutic agents against oxidative stress-related diseases .

Materials Science Applications

The unique structural features of this compound make it suitable for applications in materials science:

Polymer Synthesis

This compound can serve as a monomer in polymerization reactions. Its ability to form stable bonds allows for the creation of novel polymeric materials with enhanced mechanical properties and thermal stability .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored as a potential component in coatings and adhesives. The incorporation of such compounds can improve the durability and performance of these materials under various environmental conditions .

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate:

Synthesis of Complex Molecules

The dioxane derivative can be utilized in multi-step synthetic routes to produce complex organic molecules. Its reactivity allows for the introduction of various functional groups that are essential in synthesizing pharmaceuticals and agrochemicals .

Reaction Mechanisms

Studies have demonstrated that the compound can participate in various reaction mechanisms such as nucleophilic substitution and condensation reactions. This versatility makes it a valuable building block in synthetic organic chemistry .

Case Studies

  • Anticancer Research : A study investigated the effects of similar dioxane derivatives on human breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations.
  • Polymer Development : Researchers synthesized a new class of polymers incorporating this compound as a monomer. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.
  • Antioxidant Studies : A comparative analysis showed that derivatives with hydroxyimino groups had superior radical scavenging activity compared to other known antioxidants.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related Meldrum’s acid derivatives, focusing on substituent effects, crystallography, and applications.

Structural and Crystallographic Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) Crystal System Hydrogen Bonding Features Reference
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Hydroxyphenyl 248.23 Monoclinic Intermolecular C–H···O chains along the b-axis
5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Acetylphenylamino 289.28 Triclinic Intramolecular N–H···O; C–H···O chains
5-[(3,4-Dimethoxybenzyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 3,4-Dimethoxybenzylamino 335.34 Not reported Key intermediate for 4(1H)-quinolone synthesis
5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Ethoxyphenylamino 291.30 Not reported No direct data; ethoxy may enhance lipophilicity
Target Compound 4-[1-(Hydroxyimino)ethyl]phenylamino ~322.30 (calculated) Expected N–O···H interactions from oxime group

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., acetyl in ) increase molecular polarity, while alkoxy groups (e.g., ethoxy in ) enhance lipophilicity.
  • Crystal Packing : Derivatives with hydroxyl or acetyl groups exhibit strong hydrogen-bonded networks (e.g., C–H···O chains in ), whereas bulkier substituents like dimethoxy groups may reduce packing efficiency .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : A mixture of 1,4-dioxane and water (10:1 v/v) facilitates solubility and reactivity.

  • Catalyst : Triethylammonium formate (2 mol%) accelerates imine formation while suppressing side reactions.

  • Temperature : Heating at 75°C for 4–6 hours ensures complete conversion, as monitored by TLC.

  • Post-Reaction Workup : Adjusting the pH to ~1 with HCl precipitates the product, which is purified via silica gel chromatography (DCM/petroleum ether, 7:1).

Yield : 69–85%, depending on the substitution pattern of the arylaldehyde precursor.

Alternative Pathways: Nitrosation and Azo Coupling

For precursors lacking pre-formed hydroxyimino groups, nitrosation of ethyl-substituted anilines precedes condensation.

Nitrosation Protocol

  • Diazotization : Treat 4-ethylphenylamine with NaNO₂ (1.1 equiv) in HCl (6 M) at 0–5°C.

  • Coupling : React the diazonium salt with Meldrum’s acid in acetic acid/sodium acetate buffer (pH 4.5–5.0).

Key Parameters :

  • Excess nitrous acid is neutralized with sulfamic acid to prevent over-nitrosation.

  • Low temperature (0–5°C) minimizes decomposition of the diazonium intermediate.

Yield : 45–60%, with lower efficiency attributed to competing hydrolysis.

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling to enhance reaction efficiency and reduce solvent waste:

Procedure

  • Reactants : Equimolar Meldrum’s acid and 4-[1-(hydroxyimino)ethyl]phenylamine.

  • Conditions : Stainless-steel jars (10 mm balls), 30 Hz frequency, 2-hour milling.

  • Advantages : 95% conversion, eliminated solvent purification, and scalability to gram quantities.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Knoevenagel1,4-Dioxane/H₂O, 75°C, 6h8598High reproducibility
NitrosationHCl/NaNO₂, 0–5°C, 4h6090Versatile for nitro derivatives
MechanochemicalBall-milling, 30 Hz, 2h9599Solvent-free, rapid

Structural Characterization and Validation

Post-synthetic analysis ensures the integrity of the hydroxyiminoethyl and dioxane motifs:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.49 (s, 1H, CH=N), 7.58 (d, J = 1.8 Hz, 2H, ArH), 1.77 (s, 6H, CH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O, dioxane), 1630 cm⁻¹ (C=N), 3350 cm⁻¹ (N-H).

Crystallography

Single-crystal X-ray diffraction confirms the Z-configuration of the methylidene group and planar dioxane ring.

Challenges and Mitigation Strategies

  • Hydroxyimino Stability : The oxime group is prone to tautomerization under basic conditions. Using buffered acidic media (pH 4–5) stabilizes the desired form.

  • Byproduct Formation : Excess Meldrum’s acid (1.5 equiv) suppresses aldol side reactions.

Industrial-Scale Adaptations

Pilot studies demonstrate scalability using continuous-flow reactors:

  • Residence Time : 10 minutes at 120°C.

  • Throughput : 1.2 kg/day with 88% yield .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-arylmethylene Meldrum’s acid derivatives, and how can reaction conditions be tailored for improved yields?

  • Methodology : The compound can be synthesized via condensation reactions between Meldrum’s acid and aromatic aldehydes or amines. For example, a refluxing methanol solution of Meldrum’s acid and methyl orthoformate, followed by arylamine addition, yields derivatives with high purity (85–96% yields) . Alternative routes involve aqueous ammonia-mediated substitution, as demonstrated for thiomethyl derivatives . Key factors include solvent choice (e.g., methanol or THF), reaction time (8–24 hours), and temperature (reflux conditions).

Q. How can the purity and structural integrity of synthesized derivatives be validated?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Detect characteristic carbonyl stretches (1740–1780 cm⁻¹) and imine C=N bonds (~1600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS (e.g., [M+H]+ peaks matching theoretical values) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the molecular conformation and hydrogen-bonding networks of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX or OLEX2 software for structure refinement . For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.102 Å, b = 7.356 Å, and c = 13.856 Å have been reported for analogous compounds . Hydrogen-bonding interactions (e.g., O–H⋯O and C–H⋯O) stabilize supramolecular chains, which can be analyzed using Mercury or PLATON .

Q. How can computational modeling predict the reactivity of the hydroxyimino group in nucleophilic or electrophilic reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites . For example, the hydroxyimino group’s lone pairs (localized HOMO) may drive nucleophilic attacks, while the electron-deficient dioxane ring (LUMO) could participate in cycloadditions .

Q. What experimental approaches address discrepancies in reaction outcomes, such as unexpected byproducts during derivatization?

  • Methodology :

  • Reaction Monitoring : Use in situ techniques like FT-IR or HPLC to track intermediate formation .
  • Isolation and Characterization : Purify byproducts via column chromatography (silica gel, hexane/EtOAc) and analyze via SCXRD or 2D NMR (e.g., NOESY for stereochemical assignments) .
  • Mechanistic Studies : Probe substituent effects by varying aryl groups (e.g., electron-donating vs. withdrawing) to assess steric/electronic influences .

Specialized Methodological Considerations

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Kinetic Studies : Conduct accelerated degradation tests (e.g., 40–80°C, pH 1–13) and monitor via UV-Vis spectroscopy for absorbance shifts .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., 150–200°C for Meldrum’s acid derivatives) .

Q. What strategies enhance the compound’s solubility for biological assays without altering its reactivity?

  • Methodology : Use co-solvents (e.g., DMSO-water mixtures) or formulate as prodrugs (e.g., ester derivatives with PEG chains) . Ensure solvent polarity aligns with the compound’s logP (predicted via ChemDraw).

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